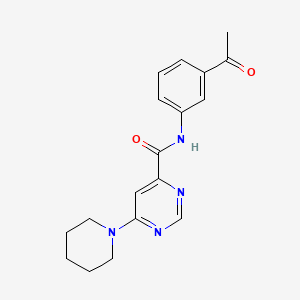
N-(3-acetylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(3-acetylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide is a chemical entity that appears to be related to a class of compounds that exhibit biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as pyrimidine and piperidine rings, which are often found in pharmaceutical agents and have various biological activities.
Synthesis Analysis
The synthesis of related compounds involves the use of pyridine carboxamides and pyrimidine ligands. For instance, a novel 6-acetylpyridine-2-carboxylic acid was synthesized and used to produce a series of pyridine carboxamides and tert-carboximides through reactions with aromatic amines . Similarly, a new bidentate chelating pyrazolylpyrimidine ligand was synthesized and reacted with CuCl2 to form copper(II) complexes . These methods suggest that the synthesis of this compound could potentially involve similar strategies, such as the use of acetylpyridine derivatives and amidation reactions.
Molecular Structure Analysis
The molecular structure of related compounds includes pyrimidine and piperidine rings, which are known to form stable and complex structures. For example, the pyrazolylpyrimidine ligand synthesized in one of the studies forms bidentate chelating coordination modes with copper, resulting in various non-covalent interactions that contribute to the stability of the complexes . These findings suggest that the molecular structure of this compound would likely exhibit similar stability and potential for complex formation.
Chemical Reactions Analysis
The chemical reactions involving related compounds include Schiff base condensation and amidation reactions . Additionally, the formation of copper(II) complexes indicates the ability of these ligands to participate in coordination chemistry . These reactions are crucial for the synthesis and modification of the compounds, which could be relevant for the chemical manipulation of this compound.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly discussed, the properties of related compounds can provide insights. For example, the small molecule inhibitors of PCSK9 mRNA translation mentioned in one study exhibited improved ADME (absorption, distribution, metabolism, and excretion) properties and in vitro safety profiles . The copper(II) complexes based on pyrazolylpyrimidine ligands demonstrated specific non-covalent interactions that could influence their physical properties, such as solubility and crystallinity . These aspects are important for the development of pharmaceutical agents and could be relevant for the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
- Asymmetric Synthesis of N-heterocycles: Chiral sulfinamides, notably tert-butanesulfinamide, have been extensively used for the stereoselective synthesis of amines and their derivatives, including piperidines and pyrimidines. These compounds are crucial for developing natural products and therapeutically relevant compounds (Philip et al., 2020).
Biological and Medicinal Applications
Biological Significance of Pyrimidine Derivatives
Pyrimidine derivatives, including N-(3-acetylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide, are vital for creating optical sensors due to their ability to form both coordination and hydrogen bonds. They also have a range of biological and medicinal applications, indicating their potential as exquisite sensing materials (Jindal & Kaur, 2021).
Dipeptidyl Peptidase IV Inhibitors
The serine exopeptidase DPP IV, which hydrolyzes incretin molecules, is a validated target for treating type 2 diabetes mellitus. Compounds including pyrimidine derivatives serve as inhibitors, highlighting their importance in developing antidiabetic drugs (Mendieta, Tarragó, & Giralt, 2011).
Optoelectronic Materials
Quinazoline and pyrimidine derivatives have been researched for their application in electronic devices, luminescent elements, and photoelectric conversion elements, showcasing their utility beyond medicinal applications to include optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-6-piperidin-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-13(23)14-6-5-7-15(10-14)21-18(24)16-11-17(20-12-19-16)22-8-3-2-4-9-22/h5-7,10-12H,2-4,8-9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWMRVUCALGCTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=NC=N2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B3001612.png)
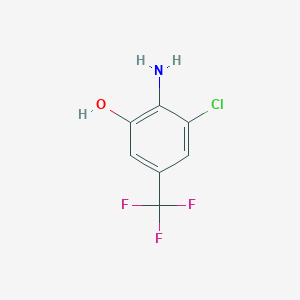

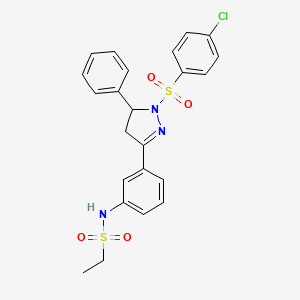
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)prop-2-en-1-one](/img/structure/B3001621.png)
![1-[1-(2-Fluorophenyl)triazol-4-yl]cyclobutane-1-sulfonamide](/img/structure/B3001622.png)
![Methyl (E)-4-[[2-(oxan-4-yloxy)pyridin-4-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B3001626.png)
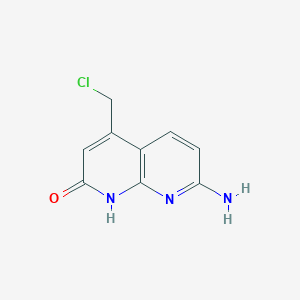
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(4-methoxyphenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3001628.png)
![[3-acetyl-4-(acetylamino)-1H-indol-1-yl]acetic acid](/img/structure/B3001630.png)
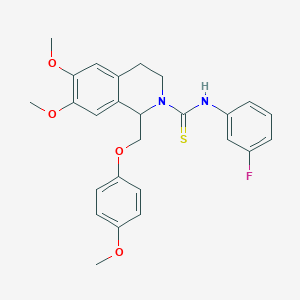
![3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]benzamide](/img/structure/B3001632.png)
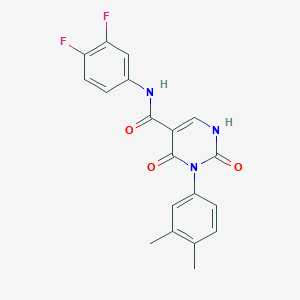
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea](/img/structure/B3001635.png)